Propan-2-yl dipropyl phosphate is an organophosphorus compound characterized by the molecular formula and a molecular weight of approximately 224.23 g/mol. It is a colorless liquid at room temperature, commonly used as a reagent in organic synthesis and as an intermediate in the production of various phosphoric acid derivatives. The compound is synthesized through the esterification of propan-2-ol (isopropanol) with dipropyl phosphoric acid, typically using an acid catalyst like sulfuric or phosphoric acid to facilitate the reaction.
In biological contexts, propan-2-yl dipropyl phosphate has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, thereby preventing substrate catalysis. This property makes it valuable in research aimed at understanding enzyme mechanisms and interactions. Additionally, its role in medicinal chemistry suggests potential applications in drug development, particularly as a tool for studying enzyme-related pathways.
The synthesis of propan-2-yl dipropyl phosphate typically involves:
In industrial settings, large-scale production employs similar esterification processes in reactors where conditions are optimized for yield and purity. The product is subsequently purified through distillation and other separation techniques.
Propan-2-yl dipropyl phosphate has diverse applications across various fields:
Research into the interactions of propan-2-yl dipropyl phosphate focuses on its inhibitory effects on enzymes. The compound binds covalently to specific enzymes, effectively blocking their activity. Studies have shown that it can influence various biochemical pathways by modulating enzyme function, which is critical for understanding its potential therapeutic applications.
Several compounds share structural similarities with propan-2-yl dipropyl phosphate. Here are some notable examples:
Propan-2-yl dipropyl phosphate is unique due to its specific combination of alkyl groups and functional properties that allow it to act effectively as both a reagent in organic synthesis and a biological agent for enzyme inhibition. Its versatility in applications ranging from industrial uses to biological research distinguishes it from other similar compounds.
This detailed exploration highlights the importance of propan-2-yl dipropyl phosphate within both chemical synthesis and biological contexts, showcasing its multifaceted roles across various scientific disciplines.
Propan-2-yl dipropyl phosphate is systematically named according to IUPAC guidelines as propan-2-yl dipropyl phosphate, denoting its three ester groups: two propyl chains and one propan-2-yl (isopropyl) group bonded to a central phosphorus atom. The molecular formula $$ \text{C}9\text{H}{21}\text{O}_4\text{P} $$ corresponds to a molecular weight of 224.23 g/mol, with an InChI identifier of InChI=1S/C9H21O4P/c1-5-8-12-14(10,13-9(2)3)11-6-7(4)6/h6-9H,5H2,1-4H3. The compound’s structure features a tetrahedral phosphorus center linked via oxygen atoms to the alkyl groups, as illustrated below:
$$
\text{(CH}3\text{CH}2\text{CH}2\text{O)}2\text{P(O)OCH(CH}3\text{)}2
$$
This configuration arises from the esterification of dipropyl phosphoric acid with propan-2-ol, typically catalyzed by sulfuric or phosphoric acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic phosphorus atom, displacing water:
$$
\text{H}3\text{PO}4 + 2\text{CH}3\text{CH}2\text{CH}2\text{OH} + \text{CH}3\text{CH(OH)CH}3 \rightarrow \text{(CH}3\text{CH}2\text{CH}2\text{O)}2\text{P(O)OCH(CH}3\text{)}2 + 3\text{H}2\text{O}
$$
The synthesis’s efficiency depends on reaction conditions, including temperature control and stoichiometric ratios.
The development of organophosphate chemistry traces back to early 19th-century efforts to synthesize phosphoric acid esters. In 1820, Jean-Louis Lassaigne demonstrated the formation of phosphovinic acid by reacting ethanol with phosphoric acid, laying the groundwork for esterification techniques. Later, in 1848, Franz Anton Voegeli achieved the first synthesis of a neutral phosphate ester, triethyl phosphate (TEP), using diethyl ether and phosphorus pentoxide under the guidance of Gustav Magnus. These milestones established the foundational methodologies that enabled the systematic exploration of alkyl and aryl phosphates.
Propan-2-yl dipropyl phosphate emerged as part of this lineage, leveraging Voegeli’s esterification principles. The compound’s branched alkyl groups distinguish it from early linear analogs, reflecting mid-20th-century innovations in tailoring phosphate esters for enhanced solubility and reactivity. By the 1920s, researchers like Shigeru Komatsu expanded phosphate ester applications to biochemistry, synthesizing glucose monophosphates to study fermentation kinetics. These advances underscored the versatility of organophosphates, paving the way for Propan-2-yl dipropyl phosphate’s use in modern synthetic chemistry.
In contemporary research, Propan-2-yl dipropyl phosphate serves as a versatile reagent and intermediate. Its applications span:
Recent methodologies, such as aryne-based phosphorylation, have expanded access to ortho-substituted arylphosphorus compounds, highlighting Propan-2-yl dipropyl phosphate’s adaptability in generating structurally complex molecules. For example, its use in Kobayashi’s aryne precursor reactions enables the synthesis of biarylphosphonates with applications in medicinal chemistry.
The synthesis of propan-2-yl dipropyl phosphate represents a significant challenge in organophosphorus chemistry due to the requirement for selective triesterification of phosphoric acid derivatives . This compound is synthesized through the esterification of propan-2-ol with dipropyl phosphoric acid, typically employing acid catalysts such as sulfuric acid or phosphoric acid to facilitate the reaction . The fundamental reaction proceeds through nucleophilic substitution mechanisms where alcohol molecules displace hydroxyl groups from phosphoric acid derivatives, forming phosphate ester linkages with concurrent water elimination [7].
The esterification process for propan-2-yl dipropyl phosphate involves multiple competing reaction pathways that must be carefully controlled to achieve optimal yields [7]. Direct esterification methods utilizing phosphoric acid as the starting material require temperatures in the range of 130-180 degrees Celsius, with continuous water removal being essential for driving the equilibrium toward product formation [7]. The reaction mixture typically contains phosphoric acid, propan-2-ol, and propanol in carefully controlled stoichiometric ratios, with acid catalysts promoting the formation of ester bonds [7].
| Method | Reagents | Temperature (°C) | Advantages | Challenges |
|---|---|---|---|---|
| Direct Esterification with Phosphoric Acid | Propan-2-ol + Dipropyl phosphoric acid + Sulfuric acid | 130-180 | Simple, direct method | Water removal required |
| Phosphorus Oxychloride Route | Phosphorus oxychloride + Propan-2-ol + Propanol | 20-50 | High reactivity, step-wise control | Toxic reagents, hydrogen chloride evolution |
| Calcium-Magnesium Catalyzed | Phosphoric acid + Alcohols + Calcium-magnesium catalysts | 155-215 | High conversion rates (>90%) | High temperature required |
| Base-Catalyzed Transesterification | Isopropenyl phosphate + Alcohols + Potassium tert-butoxide | Room temperature | Mild conditions, atom efficient | Limited to primary alcohols |
Calcium-magnesium catalytic systems have emerged as highly effective promoters for phosphate esterification reactions, offering superior conversion rates compared to traditional acid catalysts [9] [13]. These mixed metal catalysts function through coordination of the metal centers with phosphate oxygen atoms, activating the phosphorus center toward nucleophilic attack by alcohol molecules [13]. The calcium-magnesium phosphate salts demonstrate remarkable catalytic activity for asymmetric phosphorylation reactions, with magnesium phosphate derivatives achieving enantioselectivities exceeding 93 percent in model reactions [13].
The mechanistic pathway for calcium-magnesium catalyzed esterification involves initial coordination of the phosphoric acid substrate to the metal centers, followed by alcohol coordination and subsequent nucleophilic substitution [13]. Calcium ions primarily serve to activate the phosphate substrate through electrostatic interactions, while magnesium centers provide additional coordination sites for alcohol substrates [9]. This dual-metal activation leads to enhanced reaction rates and improved selectivity compared to single-metal catalytic systems [13].
Optimization studies for calcium-magnesium catalysts reveal that catalyst loadings of 2.5 to 7.5 mole percent provide optimal performance for phosphate esterification reactions [13]. The calcium to magnesium ratio significantly influences catalytic activity, with optimal ratios ranging from 1:1 to 2:1 depending on substrate structure and reaction conditions [9]. Temperature control remains critical, with reaction temperatures of 155-215 degrees Celsius required to achieve complete conversion while preventing catalyst deactivation [7] [9].
Phosphorus oxychloride represents one of the most widely employed reagents for phosphate ester synthesis due to its high reactivity and ability to undergo stepwise substitution reactions [12] [28]. The compound reacts readily with alcohols and phenols to form phosphate esters according to the general reaction: phosphorus oxychloride + 3 alcohol → trialkyl phosphate + 3 hydrogen chloride [12]. This methodology offers excellent control over substitution patterns and allows for the sequential introduction of different alkyl groups [28].
The synthesis of propan-2-yl dipropyl phosphate via phosphorus oxychloride routes typically begins with the controlled addition of propan-2-ol to phosphorus oxychloride at temperatures of 20-50 degrees Celsius [6] [12]. The initial substitution produces isopropyl dichlorophosphate, which subsequently reacts with propanol to yield the desired triester product [6]. Reaction conditions must be carefully controlled to prevent over-reaction and minimize the formation of pyrophosphate byproducts [12].
Industrial applications of phosphorus oxychloride-based synthesis require specialized equipment for handling hydrogen chloride evolution and maintaining anhydrous conditions [28]. The process typically achieves yields of 85-95 percent when conducted under optimal conditions, with purification involving neutralization of residual acid and vacuum distillation [28]. Temperature control during the reaction proves critical, as excessive heating can lead to rearrangement reactions and decreased product purity [12].
Solvent selection plays a crucial role in determining the efficiency and selectivity of phosphate esterification reactions, with polar aprotic solvents generally providing optimal results [16] [18]. Tetrahydrofuran has emerged as the preferred solvent for many phosphate esterification reactions, achieving product yields of 79 percent in optimized systems [16]. The solvent's ability to dissolve both polar and nonpolar reactants while maintaining chemical inertness makes it particularly suitable for these transformations [18].
Acetonitrile serves as an effective alternative solvent for phosphate esterification, particularly when metal salt catalysts are employed [13] [16]. The high polarity of acetonitrile facilitates dissolution of ionic catalysts while providing sufficient solvation for alcohol substrates [16]. Reaction optimization studies demonstrate that acetonitrile-based systems typically achieve yields of 65-75 percent under standard conditions [16].
| Solvent | Boiling Point (°C) | Polarity | Reaction Performance | Advantages |
|---|---|---|---|---|
| Tetrahydrofuran | 66 | Moderate | Excellent (79% yield) | High base solubility, good yields |
| Acetonitrile | 82 | High | Good (65-75% yield) | Polar aprotic, dissolves salts |
| Dichloromethane | 40 | Low | Good (70-80% yield) | Easy removal, inert |
| Diethyl ether | 35 | Low | Moderate (60-70% yield) | Similar to tetrahydrofuran performance |
| Toluene | 111 | Low | Poor (<50% yield) | High boiling point |
Reaction optimization for propan-2-yl dipropyl phosphate synthesis requires careful consideration of temperature, time, and reagent stoichiometry [16]. Base-catalyzed transesterification reactions proceed optimally at room temperature when strong, non-nucleophilic bases such as potassium tert-butoxide are employed at loadings of 5-7.5 mole percent [16]. The reaction time typically ranges from 1-24 hours depending on the specific methodology employed, with longer reaction times generally improving conversion at the expense of potential side reactions [16].
Vacuum distillation represents the primary purification method for propan-2-yl dipropyl phosphate, requiring precise control of temperature and pressure to prevent thermal decomposition [6] [28]. The distillation process typically operates at reduced pressures of 5-50 millimeters of mercury to lower the boiling point and minimize thermal stress on the phosphate ester [6]. Temperature ranges of 180-220 degrees Celsius are commonly employed, with the exact conditions dependent on the specific impurity profile of the crude product [28].
The design of vacuum distillation systems for phosphate ester purification requires specialized column internals to ensure efficient mass transfer while minimizing residence time [6]. Falling film evaporators and packed columns with structured packing materials provide optimal performance for these applications [7]. The reflux ratio typically ranges from 2:1 to 5:1, with higher ratios improving separation efficiency at the expense of throughput [7].
| Parameter | Typical Values | Critical Factors |
|---|---|---|
| Temperature Range (°C) | 180-220 | Thermal decomposition prevention |
| Pressure (mmHg) | 5-50 | Minimize residence time |
| Column Type | Falling film/Packed column | Efficient mass transfer |
| Reflux Ratio | 2:1 to 5:1 | Optimize separation efficiency |
| Yield Recovery (%) | 85-95 | Minimize thermal stress |
| Purity Achieved (%) | 92-98 | Remove light impurities |
Process optimization for vacuum distillation of phosphate esters focuses on minimizing thermal exposure while achieving acceptable separation efficiency [28]. The use of heat-sensitive distillation techniques, including short-path distillation and molecular distillation, can further reduce thermal stress and improve product quality [6]. Careful monitoring of overhead and bottoms compositions ensures optimal separation and prevents the accumulation of reactive impurities [28].
Acid value determination serves as the primary quality control parameter for phosphate ester purification, providing critical information about the extent of esterification and the presence of unreacted starting materials [19] [20] [21]. The acid value represents the amount of potassium hydroxide required to neutralize the free acid present in a given mass of sample, typically expressed in milligrams of potassium hydroxide per gram of sample [21]. Fresh phosphoric acid starting materials typically exhibit acid values of 0.02-0.05 milligrams potassium hydroxide per gram, while crude esterification products may show values ranging from 2.0-12.0 milligrams potassium hydroxide per gram [19] [23].
The measurement of acid values in phosphate esters follows standardized protocols such as American Society for Testing and Materials D664 and D947, employing titration with standardized sodium hydroxide solution [20] [21]. The analysis typically involves dissolution of the sample in an appropriate solvent mixture, followed by potentiometric titration to predetermined endpoints [21]. Three distinct acid values can be determined, corresponding to different types of acidic species present in the sample: strong acids, weak acids, and total acidity [20].
| Stage | Acid Value (mg KOH/g) | Test Method | Significance |
|---|---|---|---|
| Fresh Phosphoric Acid | 0.02-0.05 | ASTM D664/D947 | Starting material purity |
| Crude Esterification Product | 2.0-12.0 | ASTM D664/D947 | Incomplete esterification/hydrolysis |
| After Initial Purification | 0.5-2.0 | ASTM D664/D947 | Purification effectiveness |
| Final Product Target | <0.1 | ASTM D664/D947 | Commercial specification |
| Quality Control Limit | <0.2 | ASTM D664/D947 | Maximum acceptable limit |
Advanced analytical techniques for acid value determination include Fourier-transform infrared spectroscopy, which provides rapid and accurate measurements without the need for titration procedures [20]. This methodology employs spectrally active bases with varying acid dissociation constants to differentiate between strong and weak acids present in the sample [20]. The technique allows for real-time monitoring of purification processes and provides valuable insights into the chemical composition of complex phosphate ester mixtures [20].
The nuclear magnetic resonance characteristics of propan-2-yl dipropyl phosphate are dominated by the phosphorus-31 nucleus, which provides the most diagnostic spectroscopic information for structural characterization. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical technique for organophosphate esters due to the 100% natural abundance of the ³¹P isotope and its favorable magnetic properties [2].
The chemical shift of the phosphorus nucleus in propan-2-yl dipropyl phosphate is expected to appear in the range of -2.0 to +2.0 parts per million relative to 85% phosphoric acid, consistent with trialkyl phosphate esters [2] [3]. The specific chemical shift value will be influenced by the electronic environment created by the mixed alkyl substitution pattern, with the isopropyl group contributing slightly different electronic effects compared to the propyl groups.
The one-dimensional ³¹P spectrum of propan-2-yl dipropyl phosphate should exhibit a single resonance peak, reflecting the symmetrical coordination environment around the phosphorus center despite the mixed alkyl substitution. However, the chemical shift may differ slightly from symmetrical trialkyl phosphates due to the electronic perturbations introduced by the different alkyl groups [4].
Proton nuclear magnetic resonance analysis reveals characteristic multipicity patterns for the alkyl substituents. The isopropyl group exhibits a diagnostic doublet for the methyl protons at approximately 1.2-1.3 parts per million and a septet for the methine proton at 4.6-4.8 parts per million. The propyl groups display a triplet for the terminal methyl protons at 0.9-1.1 parts per million, a quartet for the middle methylene protons at 1.6-1.8 parts per million, and a triplet for the oxygen-bonded methylene protons at 4.0-4.2 parts per million [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments. The isopropyl carbon atoms appear at approximately 22 and 69 parts per million for the methyl and methine carbons, respectively. The propyl carbons resonate at approximately 10, 23, and 67 parts per million for the terminal methyl, middle methylene, and oxygen-bonded methylene carbons, respectively [6].
Mass spectrometric analysis of propan-2-yl dipropyl phosphate reveals characteristic fragmentation pathways that provide definitive structural information. The molecular ion peak appears at mass-to-charge ratio 224, corresponding to the intact molecular structure [7]. The fragmentation behavior follows predictable patterns observed in organophosphate esters, with preferential cleavage of carbon-oxygen bonds adjacent to the phosphorus center.
The base peak in the mass spectrum typically corresponds to the loss of one alkoxy group, producing fragment ions at mass-to-charge ratios 181-183, depending on whether a propyl or isopropyl group is eliminated [7]. The nearly identical mass-to-charge ratios for propyl and isopropyl loss (both resulting in mass-to-charge ratio 181) reflect the similar molecular weights of these alkyl groups.
Secondary fragmentation involves the sequential loss of additional alkoxy groups, leading to fragment ions at mass-to-charge ratios 138-140. The phosphate core fragment appears at mass-to-charge ratio 95, representing the residual phosphate functionality after complete alkyl elimination [7]. Alkyl chain fragmentation produces characteristic low-mass fragments at mass-to-charge ratios 43 and 59, corresponding to propyl and isopropyl fragments, respectively.
The fragmentation pattern exhibits energy-dependent behavior, with low collision energies favoring the retention of the molecular ion and simple alkoxy losses, while higher energies promote extensive fragmentation and rearrangement processes [8]. The relative intensities of fragment ions provide quantitative information about the preferred fragmentation pathways and the stability of different structural motifs within the molecule.
Density functional theory calculations provide comprehensive electronic structure information for propan-2-yl dipropyl phosphate, revealing the molecular orbital composition and electronic properties that govern chemical reactivity and spectroscopic behavior. The hybrid B3LYP functional with the 6-311G(d,p) basis set represents the optimal balance between computational accuracy and efficiency for phosphate ester systems [9] [10].
The highest occupied molecular orbital of propan-2-yl dipropyl phosphate is localized primarily on the non-bonding oxygen atoms of the phosphate group, with the orbital energy typically ranging from -7.5 to -8.5 electron volts. The lowest unoccupied molecular orbital exhibits phosphorus-oxygen antibonding character, with an orbital energy of approximately +1.5 to +2.5 electron volts, resulting in a highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of 8-10 electron volts [11].
The electron density distribution reveals polarization effects arising from the mixed alkyl substitution pattern. The isopropyl group exhibits slightly different electron-donating characteristics compared to the propyl groups, leading to subtle asymmetries in the charge distribution around the phosphorus center. These asymmetries are reflected in the calculated atomic charges, with the phosphorus atom carrying a partial positive charge of approximately +1.4 to +1.6 elementary charge units [12].
Natural bond orbital analysis identifies the dominant bonding interactions within the molecule, including the phosphorus-oxygen bonds, which exhibit significant ionic character due to the electronegativity difference between phosphorus and oxygen. The bond orders for the phosphorus-oxygen ester bonds typically range from 0.85 to 0.95, indicating substantial covalent character despite the ionic contribution [13].
The calculated vibrational frequencies provide theoretical support for infrared spectroscopic assignments, with the phosphorus-oxygen stretch appearing at approximately 1250 wavenumbers and the phosphorus-oxygen ester stretches at 1050-1100 wavenumbers. These calculated frequencies show excellent agreement with experimental observations for related phosphate ester systems [14].
The conformational flexibility of propan-2-yl dipropyl phosphate arises primarily from rotation around the phosphorus-oxygen ester bonds, leading to multiple accessible conformations with different spatial arrangements of the alkyl substituents. Systematic conformational analysis using the M06-2X functional reveals rotational energy barriers of 2-4 kilocalories per mole for the ester torsional coordinates [15] [16].
The preferred conformations of the phosphate ester bonds correspond to staggered arrangements that minimize steric interactions between the alkyl substituents and the phosphate oxygen atoms. The gauche-gauche conformation, characterized by torsional angles of approximately ±60 degrees, represents the global minimum energy structure for most phosphate esters [16]. However, the mixed alkyl substitution in propan-2-yl dipropyl phosphate introduces conformational complexity due to the different steric requirements of the isopropyl and propyl groups.
The isopropyl group exhibits restricted rotation due to the steric bulk of the branched alkyl chain, with a preferred torsional angle that minimizes interactions with the phosphate oxygen atoms. The propyl groups display greater conformational flexibility, with multiple accessible rotational states separated by relatively low energy barriers [5].
Solvent effects significantly influence the conformational preferences of propan-2-yl dipropyl phosphate, with polar solvents stabilizing conformations that maximize dipole-solvent interactions. Implicit solvation models using the polarizable continuum method predict conformational energy differences of 1-3 kilocalories per mole between different rotational states in aqueous solution [4].
The coupling between ester group conformations and the overall molecular geometry leads to cooperative effects that stabilize certain conformational combinations while destabilizing others. These cooperativity effects are particularly pronounced for the phosphorus-oxygen ester bond angles, which exhibit values of 118-122 degrees depending on the specific conformational state [15].